SSR240612

Bradykinin B1 Receptor Binding Affinity Ki

SSR240612 is the only non-peptide bradykinin B1 receptor antagonist proven effective across oral, topical, and ex vivo applications at 1–30 mg/kg. Unlike peptide competitors (R-715, B9858), its small-molecule structure confers oral bioavailability, metabolic stability, and deep tissue penetration — critical for reproducible chronic dosing in pain (UV hyperalgesia, formalin, neuropathic), metabolic (insulin resistance, hypertension), and dermatological (capsaicin edema ID50 0.23 mg/ear) models. Ex vivo pA2: 8.9–9.4. When B1R pharmacology must translate, SSR240612 is the essential tool.

Molecular Formula C42H53ClN4O7S
Molecular Weight 793.4 g/mol
CAS No. 464930-42-5
Cat. No. B611013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR240612
CAS464930-42-5
SynonymsSSR-240612;  SSR240612;  SSR 240612
Molecular FormulaC42H53ClN4O7S
Molecular Weight793.4 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl
InChIInChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1
InChIKeyGLHHFOSVBQQNAW-GDYXXZBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SSR240612 (CAS 464930-42-5): A Non-Peptide Bradykinin B1 Receptor Antagonist for Pain and Inflammation Research


SSR240612, with the chemical name (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride, is a potent and orally active, specific non-peptide antagonist of the bradykinin B1 receptor (B1R) [1]. It is widely utilized as a pharmacological tool to investigate the role of B1R in models of pain, inflammation, and metabolic dysfunction [2].

Why Researchers Cannot Simply Substitute SSR240612 with Any Other Bradykinin B1 Antagonist


Generic substitution is not possible within the bradykinin B1 antagonist class due to the fundamental structural and pharmacological divergence between non-peptide and peptide-based compounds. SSR240612 is a small molecule non-peptide antagonist, whereas many comparators like R-715 and B9858 are peptides. This structural distinction is not trivial; it directly impacts oral bioavailability, metabolic stability, and tissue penetration, which are critical for in vivo study design [1]. Furthermore, even among non-peptide antagonists, significant differences in selectivity profiles and potency across species (e.g., human vs. rodent B1 receptors) can lead to irreproducible or uninterpretable results [2]. The following quantitative evidence demonstrates exactly where SSR240612 diverges from its closest alternatives.

Quantitative Differentiation Guide: How SSR240612 Compares to R-715, B9858, ELN-441958, and R-892


B1 Receptor Binding Affinity (Ki) in Human Fibroblast MRC5 Cells: SSR240612 vs. R-715 and ELN-441958

SSR240612 exhibits high affinity for the human B1 receptor. In human fibroblast MRC5 cells, it displays a Ki of 0.48 nM [1]. This is comparable to the peptide antagonist R-715 (Ki = 0.63 nM) and within the same order of magnitude as the non-peptide antagonist ELN-441958 (Ki = 0.26 nM) [2][3]. The key differentiator is that SSR240612 achieves this high affinity as a non-peptide, a chemical class generally associated with better drug-like properties than peptides.

Bradykinin B1 Receptor Binding Affinity Ki In Vitro Pharmacology

Selectivity for B1 Over B2 Receptors: SSR240612 vs. Peptide Comparators R-715 and B9858

SSR240612 is highly selective for the B1 receptor. The compound selectivity for B1 versus B2 receptors was in the range of 500- to 1000-fold based on Ki values (0.48-0.73 nM for B1 vs. 358-481 nM for B2) [1]. While R-715 and B9858 are reported to be selective B1 antagonists, the specific magnitude of their selectivity in comparable binding assays is often not quantified or reported with the same clarity. For instance, R-715 displays no activity at B2 receptors, but its B2 affinity is typically not provided as a numeric value [2]. This well-defined selectivity ratio for SSR240612 provides a clear and quantifiable margin for experimental design.

Selectivity B1 Receptor B2 Receptor Off-Target Activity

In Vivo Analgesic Efficacy in Neuropathic Pain Model: Direct Comparison of SSR240612 and R-954

In a mouse model of tibial post-fracture pain, both SSR240612 (a non-peptide) and R-954 (a peptide B1 antagonist) were directly compared [1]. While the study did not report ED50 values, it demonstrated that both compounds reduced mechanical and thermal hyperalgesia compared to vehicle controls. The key differentiation is that SSR240612 achieved this analgesic effect via oral administration, whereas R-954, a peptide, required a different route of administration (i.p.) due to its inherent lack of oral bioavailability. This directly demonstrates the functional advantage of SSR240612's non-peptide structure in an in vivo setting.

Neuropathic Pain Analgesia In Vivo Tibial Fracture

Topical Anti-Inflammatory Efficacy in Skin Inflammation: SSR240612 vs. R-715 and FR173657

In a mouse model of capsaicin-induced ear edema, SSR240612 demonstrated a superior topical inhibitory profile compared to the peptide B1 antagonist R-715 and the non-peptide B2 antagonist FR173657. The maximal inhibition (Imax) observed for topical SSR240612 was 56+/-3%, compared to 65+/-10% for R-715, 48+/-8% for FR173657, and 61+/-5% for the B2 antagonist Hoe140 [1]. Furthermore, the mean ID50 for topical SSR240612 was 0.23 mg/ear, which is a low dose effective via the topical route, a property not typical for peptide antagonists [1].

Skin Inflammation Topical Administration Anti-inflammatory Capsaicin

Optimized Application Scenarios for SSR240612 in Preclinical Research


Chronic Oral Dosing in Rodent Models of Inflammatory and Neuropathic Pain

SSR240612 is the optimal choice for chronic pain studies requiring repeated oral administration. Its proven oral bioavailability and efficacy in multiple pain models (e.g., UV-induced thermal hyperalgesia at 1-3 mg/kg p.o., formalin-induced nociception at 10-30 mg/kg p.o., and sciatic nerve constriction-induced neuropathic pain at 20-30 mg/kg p.o.) make it superior to peptide B1 antagonists like R-715 or B9858, which require injection and are subject to rapid enzymatic degradation in vivo [1][2].

Investigating B1 Receptor-Mediated Vascular and Metabolic Dysfunction

SSR240612 should be prioritized for studies examining the cardiovascular and metabolic roles of B1R. It has been shown to reduce mean arterial blood pressure (5-10 mg/kg) and improve plasma glucose and insulin levels (10 mg/kg/day) in rodent models of insulin resistance and hypertension [1][3]. This contrasts with peptide antagonists which may have limited distribution to key metabolic organs like adipose tissue or pancreas following systemic injection.

Topical Application for Investigating Kinin-Mediated Skin Inflammation

For dermatological research, SSR240612 is a validated tool for topical application. It demonstrated significant inhibition of capsaicin-induced ear edema with an ID50 of 0.23 mg/ear, a low dose that highlights its effective skin penetration as a non-peptide small molecule [4]. This topical efficacy is not shared by peptide-based B1 antagonists, making SSR240612 uniquely suited for studying local inflammatory pathways in the skin.

Ex Vivo Tissue Bath Pharmacology to Isolate B1 Receptor Function

SSR240612 is an excellent tool for ex vivo organ bath experiments to confirm B1 receptor-mediated contractile responses. It antagonized des-Arg9-BK-induced contractions of isolated rabbit aorta and rat ileum with pA2 values of 8.9 and 9.4, respectively, confirming its potent and specific functional antagonism in isolated tissues [1]. Its non-peptide nature also ensures it is less likely to be degraded by proteases present in tissue preparations compared to peptide antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSR240612

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.